molecular formula C5H10N4 B13873543 4-amino-1-methyl-1H-Imidazole-5-methanamine

4-amino-1-methyl-1H-Imidazole-5-methanamine

Cat. No.: B13873543
M. Wt: 126.16 g/mol
InChI Key: XRWDWSFWCAHKDW-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-Imidazole-5-methanamine is a heterocyclic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-Imidazole-5-methanamine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis protocols. For example, starting from 1-methylimidazole-4-carboxylic acid, reduction with lithium aluminum hydride in tetrahydrofuran (THF) can yield the desired product . This method is efficient and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-Imidazole-5-methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-amino-1-methyl-1H-Imidazole-5-methanamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other functional materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-methyl-1H-Imidazole-5-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 4-position and methanamine group at the 5-position make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

5-(aminomethyl)-1-methylimidazol-4-amine

InChI

InChI=1S/C5H10N4/c1-9-3-8-5(7)4(9)2-6/h3H,2,6-7H2,1H3

InChI Key

XRWDWSFWCAHKDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1CN)N

Origin of Product

United States

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